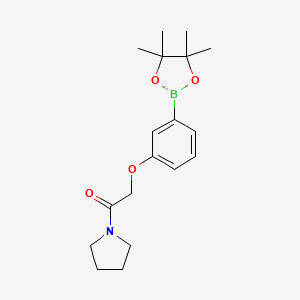
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety
準備方法
The synthesis of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves multiple steps. One common approach is to start with the preparation of the phenoxy intermediate, followed by the introduction of the pyrrolidine and dioxaborolane groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
化学反応の分析
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring and dioxaborolane moiety play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity and leading to desired biological effects.
類似化合物との比較
Compared to other similar compounds, 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone stands out due to its unique combination of functional groups. Similar compounds include those with pyrrolidine or dioxaborolane moieties, but the presence of both in a single molecule provides distinct reactivity and application potential.
特性
分子式 |
C18H26BNO4 |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
1-pyrrolidin-1-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15(12-14)22-13-16(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11,13H2,1-4H3 |
InChIキー |
KHVBSOIHTQXNKF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


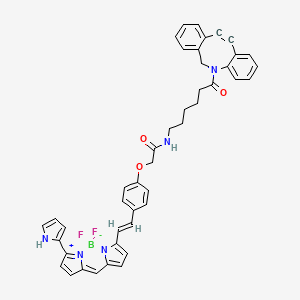
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

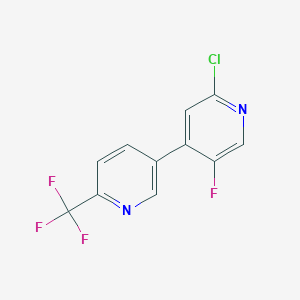
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
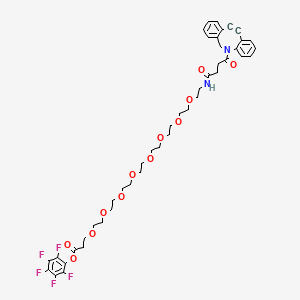
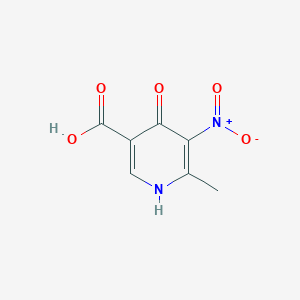
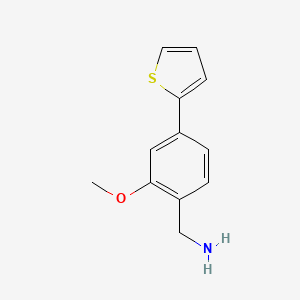
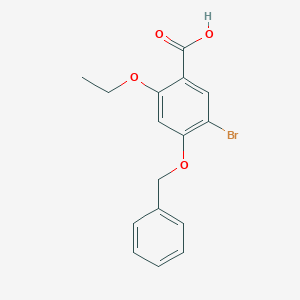
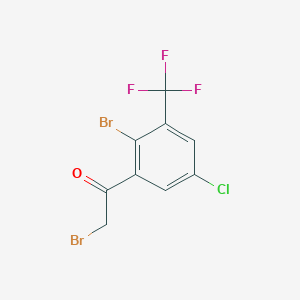
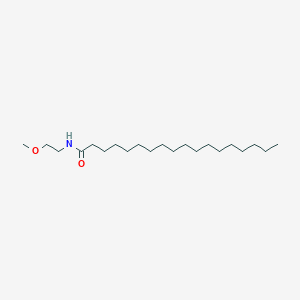
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
